Product packaging for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol(Cat. No.:)

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Cat. No.: B12090151
M. Wt: 119.14 g/mol
InChI Key: GDLHZOVMBZPGEL-CRCLSJGQSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems as Core Structures in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. chemondis.combldpharm.com Its prevalence is a testament to its chemical versatility and biological importance. The pyrrolidine nucleus is a key component of natural alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acids proline and hydroxyproline. bldpharm.comnih.gov

In medicinal chemistry, the pyrrolidine scaffold is considered a "privileged structure" because it appears in numerous FDA-approved drugs, including treatments for a wide range of human diseases. uni.lu The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. uni.lu Furthermore, the nitrogen atom within the ring acts as a key site for functionalization and can influence the basicity and nucleophilicity of the molecule. bldpharm.comuni.lu The presence of up to four stereogenic centers in substituted pyrrolidines offers a rich stereochemical diversity, enabling fine-tuning of a molecule's biological profile. uni.lu

The Unique Influence of Fluorine Substitution on Molecular Architecture and Reactivity

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its properties. vulcanchem.com Even a single fluorine atom can significantly impact metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity. vulcanchem.comnih.gov One of the primary motivations for incorporating fluorine is to block sites susceptible to metabolic oxidation, thereby enhancing a compound's stability and pharmacokinetic profile. vulcanchem.com

Fluorine's high electronegativity can lower the pKa of nearby basic groups, which can improve a compound's ability to permeate cell membranes and thus increase its bioavailability. vulcanchem.comcymitquimica.com While fluorine is comparable in size to a hydrogen atom, its electronic effects are substantial, influencing molecular conformation and the distribution of electron density. vulcanchem.com These modifications can lead to stronger binding interactions with target proteins, sometimes through the formation of favorable non-covalent interactions. nih.govbldpharm.com Consequently, approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, highlighting the element's critical role in modern drug design. bldpharm.comnih.gov

Overview of Chiral Fluorinated Pyrrolidine Derivatives as Advanced Building Blocks

The combination of the versatile pyrrolidine scaffold and the unique properties of fluorine gives rise to a powerful class of molecules: chiral fluorinated pyrrolidine derivatives. These compounds are highly valued as advanced building blocks in asymmetric synthesis. bldpharm.com Their stereochemically defined structures are crucial for creating new drugs with high selectivity and potency.

These derivatives serve as key intermediates in the synthesis of various therapeutic agents. matrixscientific.com For example, 4-fluoropyrrolidine derivatives have been instrumental in the development of potent dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. matrixscientific.com The specific stereochemistry of the fluorine and other substituents on the pyrrolidine ring is often critical for achieving the desired biological activity. The synthesis of these building blocks, such as ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, requires precise, multi-step processes to ensure stereochemical purity. vulcanchem.com The availability of such chiral synthons enables medicinal chemists to construct complex molecules with greater efficiency and control, accelerating the discovery of new and improved medicines. matrixscientific.com

Properties and Synthesis of this compound

This specific chiral building block possesses a unique combination of structural features that make it a valuable precursor in targeted synthesis.

Physicochemical and Structural Data

PropertyValue/DescriptionSource
IUPAC Name [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride vulcanchem.com
Molecular Formula C₅H₁₁ClFNO vulcanchem.com
Molecular Weight 155.60 g/mol vulcanchem.com
Chiral Centers 2 (2R, 4S) vulcanchem.com
Solubility High aqueous solubility (as hydrochloride salt) vulcanchem.com
Lipophilicity (LogP) ~0.81 vulcanchem.com
Stability Stable under inert storage conditions (2–8°C) vulcanchem.com

Synthetic Overview

The synthesis of this compound is a multi-step process designed to control the precise stereochemistry at both the C2 and C4 positions. A general pathway involves: vulcanchem.com

Ring Formation: Building the core pyrrolidine structure, often starting from derivatives of γ-aminobutyric acid.

Fluorination: Introducing the fluorine atom at the 4-position with stereochemical control, potentially using an electrophilic fluorinating agent.

Hydroxymethylation: Adding the methanol (B129727) group at the 2-position.

Salt Formation: Reacting the final compound with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt.

Research and Applications

This compound is primarily utilized as a specialized building block in drug discovery and biochemical research.

Key Application Areas

Application AreaDescriptionSource
API Intermediate Serves as a key precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors for cancer therapy and certain antiviral agents. vulcanchem.com
Biochemical Research Used in protease binding studies to help map the active sites of enzymes. Isotopically labeled versions can be used to trace metabolic pathways. vulcanchem.com

The specific (2R,4S) configuration of this molecule is often crucial for its utility, as it can confer superior binding properties to target enzymes compared to its other stereoisomers. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO B12090151 ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m0/s1

InChI Key

GDLHZOVMBZPGEL-CRCLSJGQSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1CO)F

Canonical SMILES

C1C(CNC1CO)F

Origin of Product

United States

Stereochemical Principles and Conformational Analysis of Fluorinated Pyrrolidines

Impact of Fluorine on Pyrrolidine (B122466) Ring Pucker Conformation

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. This puckering is typically described by two main envelope conformations, Cγ-endo and Cγ-exo, where the γ-carbon (C4) is either puckered towards (endo) or away from (exo) the substituent at the α-carbon (C2). The introduction of a fluorine atom at the C4 position, as in ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, introduces a complex interplay of stereoelectronic and electrostatic effects that dictate the preferred ring pucker.

Stereoelectronic Effects: Gauche Effect and Hyperconjugative Interactions

The gauche effect is a significant stereoelectronic phenomenon where a conformation with vicinal electron-withdrawing groups in a gauche arrangement is favored over the anti arrangement. In the context of 4-fluoropyrrolidines, the gauche effect arises from the interaction between the C-F bond and the C-N bond of the pyrrolidine ring. nih.govnih.gov This effect is primarily attributed to stabilizing hyperconjugative interactions.

Recent quantum-chemical analyses on difluorinated pyrrolidines have further elucidated the role of these interactions. While the fluorine gauche effect is a contributing factor, a generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons into the σCF orbital (nN→σCF), can also play a crucial role, particularly in α-fluoro isomers, imparting a strong conformational bias. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Electrostatic Interactions and Charge-Dipole Effects (e.g., C-F…N⁺ interactions)

The highly polarized nature of the C-F bond introduces significant electrostatic interactions that can influence the conformation of the pyrrolidine ring. The electron-withdrawing fluorine atom creates a partial positive charge on the carbon it is attached to and a partial negative charge on itself (Cδ+-Fδ-). This dipole can interact with other charged or polar groups within the molecule.

In the protonated form of a fluorinated pyrrolidine, such as the 3-fluoropyrrolidinium cation, a highly favored conformation is observed where the fluorine and the positively charged nitrogen atom are cis to each other. nih.gov This preference is attributed to an attractive electrostatic gauche effect, where the NH₂⁺∙∙∙Fδ⁻ interaction reinforces the hyperconjugative gauche effect. nih.gov While this compound is not pre-protonated, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or fluorine could also introduce similar charge-dipole interactions that influence conformational preferences. It has been noted that in some cases, the fluorine gauche effect can be overshadowed by these stronger electrostatic and steric interactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Analysis of Endo/Exo Puckering Preferences and Interconversion

The stereochemistry of the fluorine atom at the C4 position is a primary determinant of the endo/exo puckering preference of the pyrrolidine ring. For (4S)-fluoroproline derivatives, the gauche effect stabilizes the Cγ-endo conformer. researchgate.net Conversely, in (4R)-fluoroproline derivatives, the Cγ-exo conformer is favored. researchgate.net This strong conformational bias is a direct consequence of the stereoelectronic effects discussed earlier.

In the case of this compound, the stereochemistry at C4 is 'S'. Therefore, it is expected to predominantly adopt a Cγ-endo pucker. The interconversion between the endo and exo puckers is a dynamic process with a relatively low energy barrier, but the presence of the fluorine atom significantly shifts the equilibrium towards one conformation.

Table 1: Puckering Preferences in 4-Fluorinated Proline Analogs
CompoundPreferred PuckerPrimary Driving ForceReference
(4S)-Fluoroproline derivativeCγ-endoGauche effect researchgate.net
(4R)-Fluoroproline derivativeCγ-exoMinimization of steric hindrance researchgate.net

Regio- and Stereochemical Stability Induced by Fluorine Substitution

The introduction of fluorine can significantly enhance the conformational stability of the pyrrolidine ring. nih.gov This stabilization is a direct result of the strong stereoelectronic effects exerted by the fluorine atom, which create a deeper energy well for the preferred conformer. This increased stability can have important implications for the biological activity of molecules containing a fluorinated pyrrolidine ring, as it pre-organizes the molecule into a specific conformation for receptor binding.

Quantum-chemical analyses have quantified the relative energies of different conformers of fluorinated pyrrolidines, demonstrating the strong conformational bias imparted by fluorine. beilstein-journals.orgbeilstein-journals.org For instance, in difluorinated pyrrolidines, certain isomers exhibit a significant energy difference between their stable conformers, largely dictated by the orientation of the C-F bonds and the resulting anomeric and gauche interactions. beilstein-journals.org

Table 2: Calculated Relative Gibbs Free Energies (ΔG) of 3-Fluoropyrrolidine Conformers in Gas Phase
ConformerRelative ΔG (kcal/mol)Reference
cis-Twist (axial N-H)0.00 beilstein-journals.org
trans-Envelope (equatorial N-H)0.43 beilstein-journals.org
trans-Twist (axial N-H)1.18 beilstein-journals.org
cis-Envelope (equatorial N-H)1.44 beilstein-journals.org

Influence of Fluorine on Amide cis-trans Isomerization Rates (where applicable to derivatives)

When a fluorinated pyrrolidine is incorporated into a peptide or a similar amide-containing structure, the fluorine substituent can influence the cis-trans isomerization of the amide bond. The puckering of the pyrrolidine ring is coupled to the cis-trans equilibrium of the preceding peptide bond. The Cγ-exo pucker is generally more compatible with a trans amide bond, while the Cγ-endo pucker can better accommodate a cis amide bond.

Advanced Spectroscopic Methods for Stereochemical Elucidation

The detailed conformational analysis of fluorinated pyrrolidines like this compound relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy is a powerful tool due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it an excellent probe for conformational changes. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which changes with the ring pucker.

Heteronuclear Overhauser Effect Spectroscopy (HOESY) , specifically ¹H-¹⁹F HOESY, is instrumental in determining through-space proximities between fluorine and hydrogen atoms. nih.govblogspot.com By measuring the Nuclear Overhauser Effect (NOE) between ¹⁹F and nearby protons, it is possible to deduce the relative stereochemistry and the preferred conformation of the pyrrolidine ring. For example, a strong NOE between the fluorine at C4 and a proton at C2 would indicate a specific puckering mode. blogspot.com One-dimensional (1D) selective HOESY experiments can be particularly efficient for this purpose. blogspot.com

Other advanced NMR techniques that can be employed include:

Measurement of vicinal coupling constants (³J) : The magnitude of ³JHF and ³JHH coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. These values provide quantitative information about the ring's torsional angles. nih.gov

Residual Dipolar Couplings (RDCs) : In partially oriented media, RDCs provide long-range structural information that can be used to refine the three-dimensional structure of the molecule in solution.

These spectroscopic methods, often in combination with computational modeling, provide a comprehensive picture of the stereochemical and conformational landscape of fluorinated pyrrolidines. beilstein-journals.orgbeilstein-journals.org

Sophisticated Synthetic Methodologies for Enantiopure 2r,4s 4 Fluoropyrrolidin 2 Yl Methanol and Its Precursors

Chiral Pool Strategies for Accessing Fluorinated Pyrrolidine (B122466) Derivatives

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials. youtube.com This approach elegantly transfers the inherent chirality of the starting material to the more complex target molecule, bypassing the need to create stereocenters from scratch.

Naturally occurring amino acids are premier starting materials for chiral pool synthesis. youtube.com L-Hydroxyproline, specifically (2S,4R)-4-hydroxyproline, is a particularly common and versatile precursor for synthesizing fluorinated pyrrolidines due to its inherent pyrrolidine scaffold and well-defined stereochemistry. nih.govacs.org The synthetic pathway often commences with the protection of the nitrogen and carboxylic acid groups. A key step is the fluorination of the hydroxyl group at the C4 position. This is typically achieved with a deoxyfluorinating agent that proceeds via an SN2 mechanism, which inverts the stereocenter from the (R) to the desired (S) configuration. nih.gov For instance, treating a protected (2S,4R)-hydroxy-L-proline derivative with a reagent like morpholinosulfur trifluoride can yield the corresponding (2S,4S)-4-fluoropyrrolidine derivative with complete inversion of configuration. nih.gov Subsequent reduction of the carboxylic acid at the C2 position to the hydroxymethyl group, which may also involve stereochemical control or inversion depending on the chosen route and reagents, completes the synthesis of the target molecule.

Beyond amino acids, other chiral molecules can be transformed into the desired fluorinated pyrrolidine through stereospecific reactions. These reactions are designed to proceed with a predictable and controlled stereochemical outcome. A synthesis of a fluorinated pyrrolidine has been demonstrated starting from a protected derivative of L-menthol, a complex natural product, showcasing the versatility of the chiral pool approach. acs.org The synthesis involves a sequence of reactions, including palladium-catalyzed steps, to build the functionalized pyrrolidine ring while retaining chiral information from the starting material. acs.org

Asymmetric Synthesis Approaches to Fluoropyrrolidine Ring Systems

Asymmetric synthesis methodologies create the required stereocenters during the reaction sequence, often employing chiral catalysts or auxiliaries to guide the formation of one enantiomer over the other. youtube.comyoutube.com

Enantioselective catalysis is a highly efficient method for generating chiral molecules. acs.org In the context of fluorinated pyrrolidines, reactions such as catalytic asymmetric fluorination or cycloadditions are employed. nih.govmdpi.com For example, an organocatalyzed conjugate addition of nitromethane (B149229) to a β-trifluoromethylated enone can initiate a sequence leading to highly enantioenriched trifluoromethylated pyrrolines. nih.gov Another powerful strategy is the enantioselective [3+2] cycloaddition of an azomethine ylide with a fluorinated alkene, catalyzed by a chiral copper complex, which can construct the pyrrolidine ring with four contiguous stereocenters, including a fluorinated one, in high yield and stereoselectivity. mdpi.com The development of new chiral ligands and catalysts, such as chiral bis(oxazoline)–copper complexes, is crucial for advancing these methods. acs.org

Diastereoselective synthesis relies on the influence of an existing chiral center within the molecule to direct the formation of a new stereocenter. This can be achieved through substrate control or the use of a chiral auxiliary that is later removed. A domino Mannich reaction followed by an electrophilic diastereoselective fluorination has been used to create fluorinated adducts with vicinal tetrasubstituted stereocenters, including a C-F quaternary carbon, with excellent diastereoselectivity. mdpi.com Similarly, the carbofluorination of N-arylpropargylpyrrolidines tethered to a tertiary allylic alcohol can produce complex fluorinated pyrrolizidine (B1209537) structures in a highly stereoselective manner. nih.govresearchgate.net

Key Fluorination Techniques in Pyrrolidine Synthesis

The introduction of the fluorine atom onto the pyrrolidine ring is a pivotal and often challenging step. The choice of fluorinating agent is critical for controlling regioselectivity and, most importantly, stereoselectivity.

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a common and direct method. sigmaaldrich.comucla.edu Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are frequently used for this transformation. ucla.edursc.orgrsc.org These reagents typically react with alcohols via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the carbon center, a crucial feature when starting from precursors like (2S,4R)-4-hydroxyproline to obtain the (4S)-fluoro configuration. nih.govresearchgate.net However, DAST can be thermally unstable, which has prompted the development of safer and more selective alternatives like PyFluor (2-pyridinesulfonyl fluoride) and PhenoFluor. sigmaaldrich.comucla.educas.cn

Electrophilic fluorination is another major strategy, utilizing reagents that deliver an "F+" equivalent to a nucleophilic carbon center. mdpi.com Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. mdpi.comvulcanchem.com These are often employed in catalytic asymmetric reactions where a chiral catalyst directs the approach of the fluorinating agent to one face of the substrate. acs.orgmdpi.com

Interactive Table: Comparison of Common Fluorinating Agents in Pyrrolidine Synthesis

Reagent NameAbbreviationTypeCommon ApplicationKey Characteristics
Diethylaminosulfur trifluorideDASTNucleophilic (Deoxyfluorination)Conversion of alcohols to fluorides. ucla.eduPopular and effective, but has thermal instability and can lead to elimination byproducts. sigmaaldrich.comucla.edu
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorNucleophilic (Deoxyfluorination)Conversion of alcohols to fluorides. rsc.orgA more thermally stable alternative to DAST. ucla.edu
2-Pyridinesulfonyl Fluoride (B91410)PyFluorNucleophilic (Deoxyfluorination)Chemoselective fluorination of alcohols. sigmaaldrich.comLow-cost, thermally stable, and shows high selectivity with minimal elimination byproducts. sigmaaldrich.comucla.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorElectrophilicFluorination of electron-rich species (e.g., enolates). mdpi.comvulcanchem.comPowerful, versatile, and widely used in asymmetric catalytic fluorinations. researchgate.net
N-FluorobenzenesulfonimideNFSIElectrophilicFluorination of carbanions and other nucleophiles. mdpi.comCommon electrophilic fluorine source used in various catalytic systems. nih.gov

Regioselective and Stereoselective Fluorine Atom Installation

The introduction of a fluorine atom at the C4 position of the pyrrolidine ring with specific stereochemistry is a critical step in the synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. The starting material of choice is often (2S,4R)-4-hydroxyproline, a naturally abundant and inexpensive amino acid derived from collagen. nih.gov The synthesis of the (2R,4S) diastereomer of 4-fluoroproline (B1262513) from this precursor necessitates the inversion of configuration at the C2 position (epimerization), while retaining or inverting the stereochemistry at C4. nih.gov

One effective strategy involves the epimerization of C2 through a lactonization reaction. nih.gov For instance, treatment of (2S,4R)-4-hydroxyproline with acetic anhydride (B1165640) can lead to the formation of a bicyclic mesoionic intermediate, which upon hydrolysis yields (2R,4R)-4-hydroxyproline lactone. nih.gov This intermediate effectively traps the desired 2R configuration. Subsequent steps can then introduce the fluorine at C4 with the desired S configuration.

Alternatively, direct fluorination of a protected (2S,4R)-4-hydroxyproline derivative can be achieved with inversion of configuration at C4 to yield a (2S,4S)-4-fluoroproline derivative. The stereochemistry at C2 can then be inverted in a subsequent step. The choice of fluorinating agent and reaction conditions is paramount to ensure high regio- and stereoselectivity. The presence of the fluorine atom significantly influences the puckering of the pyrrolidine ring, a phenomenon attributed to the gauche effect, which can be leveraged to control the conformation of the molecule. nih.gov

Utilization of Specific Fluorinating Reagents (e.g., Fluolead)

A variety of fluorinating reagents can be employed for the installation of the fluorine atom. While reagents like diethylaminosulfur trifluoride (DAST) have been used, they are known to be potentially explosive. nih.gov A more scalable and safer alternative is the use of fluoride salts, such as tetra-n-butylammonium fluoride (TBAF), to displace a suitable leaving group, like a triflate, at the C4 position. nih.gov

More recently, crystalline fluorinating agents that are easier to handle and more thermally stable have been developed. One such reagent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, commercially known as Fluolead®. Fluolead® is a nucleophilic fluorinating agent that has demonstrated high efficiency in the deoxofluorination of alcohols to the corresponding fluorides. It is a stable crystalline solid that can be handled in the open air. This reagent has been shown to effect highly stereoselective deoxofluorination with complete inversion of configuration. nih.gov This property is particularly advantageous in the synthesis of this compound from a precursor with a hydroxyl group at the C4 position with R-stereochemistry.

The table below summarizes the key aspects of different fluorination approaches.

Fluorination StrategyStarting Material ExampleReagent(s)Key TransformationStereochemical Outcome
Displacement of Leaving GroupN-Boc-(2S,4R)-4-hydroxyproline methyl ester1. Triflic anhydride 2. TBAFSN2 displacement of triflateInversion at C4 to (2S,4S)
DeoxofluorinationN-protected (2S,4R)-4-hydroxyproline derivativeDAST or Morpholinosulfur trifluorideHydroxyl to fluorine substitutionInversion at C4 to (2S,4S)
DeoxofluorinationN-protected (2R,4R)-4-hydroxyproline derivativeFluolead®Hydroxyl to fluorine substitutionInversion at C4 to (2R,4S)

Reduction and Functional Group Transformations in the Synthesis of this compound

Following the successful installation of the fluorine atom to generate the appropriate (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid or its ester derivative, the final step is the reduction of the carboxyl functionality to a primary alcohol. Further derivatization of the carboxylic acid or its ester can also be performed to access other important intermediates.

Reduction of Carboxylic Acid and Ester Precursors to Alcohol Functionality

The reduction of a carboxylic acid or an ester group to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of a (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid or its corresponding ester to this compound, a powerful reducing agent is required.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.comlibretexts.org It is a potent source of hydride ions and readily reduces esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. libretexts.orgnumberanalytics.com While other reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing aldehydes and ketones, they are generally not reactive enough to reduce esters or carboxylic acids. libretexts.org

The reduction of a methyl ester of a proline derivative using LiAlH₄ has been shown to proceed efficiently. masterorganicchemistry.com A plausible reaction scheme for the synthesis of the target alcohol from the corresponding methyl ester is shown below.

Scheme 1: Reduction of (2R,4S)-4-Fluoropyrrolidine-2-carboxylate to this compound

Computational and Theoretical Studies on Fluoropyrrolidine Derivatives

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations offer a microscopic view of fluoropyrrolidine derivatives, enabling the detailed analysis of their electronic and structural properties. These methods are crucial for understanding the subtle yet significant impact of fluorination.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. youtube.com It provides a balance between accuracy and computational cost, making it suitable for analyzing systems like fluoropyrrolidine derivatives. DFT calculations are instrumental in understanding how the high electronegativity of the fluorine atom influences the electron distribution within the pyrrolidine (B122466) ring, affecting its reactivity and intermolecular interactions.

Quantum-chemical calculations, often employing DFT methods like B3LYP-D3BJ/6-311++G**, are used to assess the electronic properties of these compounds. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. arabjchem.orgemerginginvestigators.org For instance, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. In fluorinated heterocycles, the introduction of fluorine can significantly alter these frontier orbital energies, thereby tuning the molecule's reactivity profile. emerginginvestigators.orgresearchgate.net

Table 1: Calculated Electronic Properties of Pyrrolidine Derivatives using DFT

This table is illustrative and compiled from typical findings in the literature for similar heterocyclic compounds, as specific values for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol are not readily available in the provided search results.

CompoundMethod/Basis SetE(HOMO) (a.u.)E(LUMO) (a.u.)Energy Gap (ΔE) (a.u.)
PyrrolidineB3LYP/6-31G-0.2350.0450.280
3-FluoropyrrolidineB3LYP/6-31G-0.2480.0320.280
This compound (Hypothetical)B3LYP/6-311++G**-0.2550.0280.283

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The substitution of a fluorine atom onto the ring dramatically influences its conformational preferences. beilstein-journals.org Computational methods are essential for mapping the potential energy surface (PES) and identifying the low-energy conformers of fluoropyrrolidine derivatives.

Studies on related fluorinated heterocycles like piperidines have shown that fluorine substitution can significantly alter the conformational equilibrium, for instance, by favoring an axial orientation of the fluorine atom, which can be counterintuitive based on steric considerations alone. d-nb.inforesearchgate.netresearchgate.net This preference is often governed by a combination of hyperconjugative and electrostatic interactions. researchgate.netchim.it In the context of 4-fluoropyrrolidines, the fluorine atom can stabilize specific ring puckers through gauche interactions and other stereoelectronic effects. nih.gov

The conformational energy landscape of these molecules is influenced by factors such as the gauche effect, which involves the interaction between the fluorine atom and other electronegative atoms or groups in the molecule. beilstein-journals.orgchim.it The strength of these effects can be modulated by the solvent environment, with polar solvents often favoring more polar conformers. d-nb.infochim.it Quantum-chemical analyses of difluorinated pyrrolidines have demonstrated that the anomeric effect is a dominant factor in controlling the conformational space, both in the gas phase and in solution. nih.gov

Table 2: Relative Conformational Energies of Fluorinated Heterocycles

This table presents representative data for related compounds to illustrate the impact of fluorination on conformational stability.

CompoundConformerRelative Free Energy (ΔG, kcal/mol)Solvent
3-FluoropiperidineAxial-F0.0Chloroform
3-FluoropiperidineEquatorial-F+0.5Chloroform
3,5-DifluoropiperidineDiaxial-F0.0Water
3,5-DifluoropiperidineDiequatorial-F+2.1Water

Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Interactions (e.g., in protein binding)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing insights into conformational stability and ligand-receptor interactions that are not accessible from static models. researchgate.netnih.gov For fluoropyrrolidine derivatives, MD simulations can reveal how the fluorine substituent affects the flexibility of the pyrrolidine ring and its interactions with biological macromolecules, such as proteins. utupub.fi

The study of protein-ligand complexes through MD simulations can elucidate the binding modes of fluoropyrrolidine-containing inhibitors and the stability of these interactions. researchgate.netspringernature.com These simulations can track the movement of the ligand within the binding pocket, the conformational changes in both the ligand and the protein, and the network of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net The dynamic nature of these interactions is crucial for understanding the molecular basis of biological activity. nih.gov

For example, MD simulations can be used to assess the impact of fluorination on the conformational stability of a ligand when bound to a receptor. The fluorine atom can engage in specific interactions, such as fluorine-protein contacts, which can enhance binding affinity and selectivity. The insights gained from MD simulations are valuable for the rational design of more potent and selective inhibitors. utupub.fi

Quantitative Structure-Activity Relationship (QSAR) Studies (focus on structural descriptors affecting activity)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org In the context of fluoropyrrolidine derivatives, QSAR models can help identify the key structural features that govern their activity as, for example, enzyme inhibitors or receptor ligands. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. nih.govresearchgate.net For fluoropyrrolidine derivatives, descriptors that capture the electronic influence of the fluorine atom are particularly important. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN) are used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov For instance, a QSAR study on GABA uptake inhibitors that included 4-fluoropyrrolidine derivatives highlighted the significant impact of the 4-fluoro substituent on the basicity and, consequently, the binding affinity of these compounds. nih.gov

Application of Predictive Computational Tools in Fluorine-Containing Scaffold Design

The design of novel bioactive molecules increasingly relies on predictive computational tools that can screen virtual libraries of compounds and prioritize candidates for synthesis and testing. mdpi.com The unique properties of fluorine make it an attractive element to incorporate into molecular scaffolds, and computational tools are essential for harnessing its potential effectively. emerginginvestigators.org

Computational scaffold design can involve a variety of techniques, from structure-based design, which relies on the 3D structure of the target protein, to ligand-based design, which uses information from known active molecules. nih.gov For fluorine-containing scaffolds like fluoropyrrolidine, computational tools can be used to explore the vast chemical space of possible derivatives and predict their properties. mdpi.comnih.gov

For example, machine learning algorithms can be trained on large datasets of known compounds to predict properties such as bioactivity, toxicity, and metabolic stability. nih.govyoutube.com These predictive models can then be used to design new fluorinated scaffolds with improved pharmacological profiles. The integration of computational predictions with synthetic chemistry allows for a more efficient and rational approach to drug discovery, enabling the development of novel therapeutics based on fluorinated scaffolds.

Strategic Applications of 2r,4s 4 Fluoropyrrolidin 2 Yl Methanol As a Specialized Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Amino Acid Analogues

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol serves as a key starting material for the synthesis of non-natural, fluorinated amino acid analogues, particularly derivatives of proline. The synthesis of fluorinated prolines is of significant interest as these analogues can be incorporated into peptides and proteins to modulate their structure and function. nih.govsoton.ac.uk The synthetic routes to these complex molecules often begin with chiral precursors like (2S,4R)-4-hydroxyproline, which shares a similar stereochemical framework with the title compound. nih.gov

The general strategy involves the chemical manipulation of the hydroxymethyl group at the C2 position into a carboxylic acid, thereby formally converting the pyrrolidinemethanol into a proline analogue. The fluorine atom at the C4 position introduces a conformational bias in the pyrrolidine (B122466) ring, which can be exploited in peptide and protein engineering. nih.gov The stereospecific placement of the fluorine atom in the (4S) configuration, as in this compound, is crucial for dictating the preferred ring pucker and the cis-trans isomerism of the subsequent peptidyl-prolyl bond. ljmu.ac.uk

The synthesis of various diastereomers of 4-fluoroproline (B1262513) has been extensively studied, highlighting the importance of stereocontrolled fluorination and subsequent functional group transformations to access these valuable building blocks for peptide synthesis. nih.govnih.gov

Intermediate in the Construction of Conformationally Constrained N-Heterocyclic Architectures

The rigidified pyrrolidine ring of this compound, a consequence of the C-F bond's stereoelectronic effects, makes it an excellent scaffold for building conformationally constrained N-heterocyclic architectures. The fluorine atom significantly influences the puckering of the five-membered ring, a key determinant of the three-dimensional structure of molecules incorporating this motif. soton.ac.ukresearchgate.net

In peptide chemistry, the incorporation of fluorinated proline analogues derived from this building block can stabilize specific secondary structures, such as the polyproline II (PPII) helix. researchgate.net The defined conformation of the pyrrolidine ring can pre-organize the peptide backbone, reducing the entropic penalty upon binding to a biological target and thus enhancing binding affinity and selectivity.

Beyond peptides, the ((2R,4S)-4-fluoropyrrolidinyl) moiety can be integrated into larger, more complex heterocyclic systems. The primary alcohol of the title compound provides a convenient handle for further chemical elaboration, allowing for its annulation or linkage to other ring systems, thereby creating novel, rigid molecular frameworks with potential applications in drug discovery.

Role in the Synthesis of Mechanistically Relevant Inhibitors (e.g., Dipeptidyl Peptidase IV Inhibitors as synthetic targets)

One of the most significant applications of this compound and its derivatives is in the synthesis of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-4). nih.govgoogle.com DPP-4 is a serine protease that plays a crucial role in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. nih.gov

Many potent DPP-4 inhibitors feature a pyrrolidine or a related heterocyclic core that mimics the natural substrate of the enzyme. The introduction of a fluorine atom onto this core, as in the case of this compound, can enhance the inhibitor's potency and selectivity. The fluorine atom can engage in favorable interactions with the enzyme's active site and also improve the pharmacokinetic properties of the resulting drug candidate.

For instance, the synthesis of novel beta-amino amides as DPP-4 inhibitors has been reported, where fused heterocycles are incorporated. nih.gov The pyrrolidine scaffold of this compound is a key component in the design of such inhibitors, with the stereochemistry at the C2 and C4 positions being critical for optimal binding to the enzyme.

Contribution to Building Blocks for Chemical Biology Probes (e.g., 19F NMR applications)

The presence of a fluorine atom in this compound makes it an attractive building block for the development of chemical biology probes, particularly for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of biomolecules due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. nih.govrsc.org

By incorporating a fluorinated moiety derived from this compound into a peptide or a small molecule ligand, researchers can use ¹⁹F NMR to probe the local environment of the fluorine atom. researchgate.net Changes in the chemical shift of the ¹⁹F signal can provide valuable information about conformational changes, ligand binding events, and interactions with other molecules. nih.gov

For example, fluorinated proline analogues have been used as sensitive reporters of peptide and protein conformation. ljmu.ac.uk The distinct ¹⁹F NMR signature of the fluorinated pyrrolidine ring can be used to monitor the cis-trans isomerization of prolyl amide bonds, which is a critical process in protein folding and function. The defined stereochemistry of this compound is essential for the unambiguous interpretation of the resulting ¹⁹F NMR data.

Future Prospects and Emerging Research Frontiers in the Study of Fluorinated Pyrrolidinyl Methanols

Development of Innovative and Sustainable Synthetic Routes

The demand for enantiomerically pure fluorinated building blocks like ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also sustainable. Current research is moving beyond traditional, often harsh, fluorination techniques toward greener alternatives.

A significant area of development is the use of palladium-catalyzed multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures from simple, readily available starting materials in a single step. acs.orgacs.org For instance, Pd(0)-catalyzed three-component reactions have been developed to create highly functionalized fluorinated 3-pyrroline (B95000) aminals. acs.orgacs.orgacs.org This approach demonstrates high atom economy and efficiency, offering rapid access to diverse pyrrolidine-based structures. acs.org Another sustainable strategy involves the use of recyclable organocatalysts. Fluorous (S)-pyrrolidine sulfonamide organocatalysts have been successfully employed for enantioselective Michael additions in water, a green solvent. nih.gov These catalysts can be recovered through fluorous solid-phase extraction and reused multiple times without significant loss of activity, reducing waste and cost. nih.gov

Furthermore, there is a growing interest in utilizing bio-based feedstocks. researchgate.net Sustainable routes starting from platform chemicals like levulinic acid, which can be derived from biomass, are being explored for the synthesis of pyrrolidones via reductive amination. researchgate.net This approach aligns with the principles of a circular economy by converting renewable resources into high-value chemical intermediates. researchgate.net

Synthetic StrategyKey FeaturesRelevant Compounds/IntermediatesSource(s)
Pd(0)-Catalyzed MCRs High atom economy, cascade reactions, rapid assembly of complex frameworks.β-CF3-1,3-enynamides, Fluorinated 3-pyrroline aminals acs.org, acs.org
Recyclable Organocatalysis Use of water as a solvent, catalyst recovery and reuse, high enantioselectivity.(S)-pyrrolidine sulfonamide nih.gov
Biomass Valorization Use of renewable feedstocks, reductive amination pathways.Levulinic acid, N-alkyl-5-methyl-2-pyrrolidones researchgate.net

Advanced Characterization Techniques for Stereochemical and Conformational Analysis

X-ray crystallography remains the gold standard for determining the absolute and relative stereochemistry of crystalline compounds. It has been successfully used to elucidate the structure of complex fluorinated heterocyclic systems, such as indolizidinone derivatives synthesized from fluorinated pyrrolidines, confirming the disposition of newly created stereocenters. nih.gov

For molecules in solution, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are paramount. ¹⁹F NMR is particularly powerful for studying fluorinated molecules, as the fluorine nucleus is highly sensitive and provides a wide chemical shift range, making it an exquisite probe of the local electronic environment. Multidimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between atoms, providing crucial data for conformational analysis. Computational chemistry, including Density Functional Theory (DFT) calculations, is often used in concert with experimental NMR data to model and predict the most stable conformations of fluorinated scaffolds.

The study of intermolecular interactions is also a key frontier. Understanding the potential for fluorophilic interactions, hydrogen bonds, and other non-covalent forces is crucial for predicting binding affinity and mechanism of action. rsc.org Emerging nanosensor technologies are being developed to detect and study interactions involving fluorinated substances at the molecular level. rsc.org

Exploration of Novel Chemical Transformations and Derivatizations

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of more complex molecules. The exploration of novel chemical transformations and derivatizations is key to expanding the chemical space accessible from this building block and generating new chemical entities for biological screening.

Researchers are actively developing methods to incorporate the fluorinated pyrrolidine (B122466) motif into larger, more complex heterocyclic systems. For example, enantioselective intramolecular aza-Michael reactions have been used to create fluorinated indolizidinone derivatives. nih.gov This process involves several sophisticated steps, including a challenging ring-closing metathesis (RCM) to form a fluorine-containing tetrasubstituted double bond. nih.gov Other strategies involve using the pyrrolidine as a directing group or a core component in the synthesis of novel caspase inhibitors, where it is derivatized with a sulfonyl isatin (B1672199) moiety. nih.gov

The development of novel palladium-catalyzed cascade reactions provides a powerful tool for derivatization, enabling the introduction of aryl, alkenyl, or alkynyl groups onto the pyrrolidine framework with high efficiency. acs.orgacs.org Additionally, ring-opening fluorination reactions of related aza-heterocycles present another innovative strategy to access novel fluorinated structures that may not be available through conventional methods. researchgate.net These transformations allow for the systematic modification of the core structure, enabling the fine-tuning of physicochemical and pharmacological properties.

Transformation/DerivatizationResulting StructurePurpose/ApplicationSource(s)
Intramolecular aza-Michael/RCM Fluorinated indolizidinone derivativesCreation of complex bicyclic alkaloids nih.gov
Sulfonylation 5-Pyrrolidinylsulfonyl isatin derivativesDevelopment of selective caspase inhibitors nih.gov
Pd-Catalyzed Cascade Reactions Aryl/alkenyl-substituted 3-pyrroline aminalsRapid diversification of the pyrrolidine core acs.org, acs.org
Ring-Opening Fluorination Tertiary fluorinated carbonyl compoundsAccess to novel fluorinated acyclic structures researchgate.net

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Fluorinated Scaffolds

The intersection of artificial intelligence (AI), machine learning (ML), and medicinal chemistry is poised to revolutionize drug discovery. nih.govresearchgate.net For fluorinated scaffolds, these computational tools offer an unprecedented opportunity to navigate the vast chemical space and accelerate the design-make-test-analyze cycle. astrazeneca.comfrontiersin.org


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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.